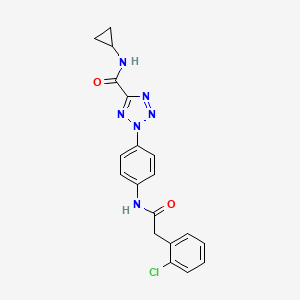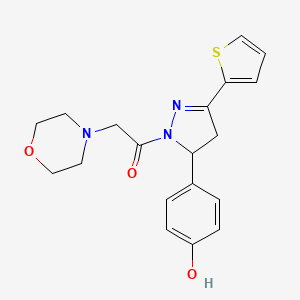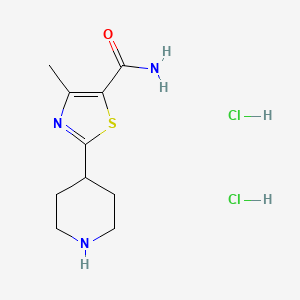
4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPB is a small molecule that has been synthesized in the laboratory and has shown promise in various studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of complex piperidine derivatives, including methods that involve the use of Grignard reagents and various synthetic routes, has been extensively studied. These methods facilitate the creation of structurally diverse compounds with potential applications in drug development and other areas of chemistry. For instance, Calvez, Chiaroni, and Langlois (1998) detailed an enantioselective synthesis approach for creating 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showcasing the potential for producing stereochemically complex molecules for further pharmacological exploration (Calvez, Chiaroni, & Langlois, 1998).
Anticancer Activity
Research into the anticancer properties of benzamide derivatives, which share a similar structural motif with 4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide, has identified compounds with moderate to good activity against various cancer cell lines. Mohan, Sridhar, Laxminarayana, and Chary (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their efficacy, finding some compounds to exhibit promising anticancer properties (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
Photocatalytic Degradation
Investigations into the environmental applications of pyridine-based compounds have demonstrated their potential in the photocatalytic degradation of pollutants. For example, Maillard-Dupuy, Guillard, Courbon, and Pichat (1994) studied the kinetics and products of TiO2 photocatalytic degradation of pyridine, highlighting the efficiency of such processes in water treatment and the broader applicability of pyridine derivatives in environmental remediation efforts (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Luminescent Properties
The development of luminescent materials based on pyridine and benzamide structures has been a focus of research due to their potential applications in optoelectronic devices. Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, and Mishra (2017) synthesized compounds featuring pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties, paving the way for their use in sensing, imaging, and light-emitting applications (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Propiedades
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-8-11-22(12-9-18)17-6-4-16(5-7-17)19(23)21-14-15-3-2-10-20-13-15/h2-7,10,13,18H,8-9,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWFHKADIGYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)
![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)
![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)


![1-butyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2673896.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2673898.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2673899.png)





